molecular formula C16H16O9 B162442 4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-L-ido-pyranosiduronic acid CAS No. 66966-09-4

4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-L-ido-pyranosiduronic acid

Cat. No. B162442
CAS RN: 66966-09-4
M. Wt: 352.29 g/mol
InChI Key: ARQXEQLMMNGFDU-ZHMBSYLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-L-ido-pyranosiduronic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar structures. Benzopyran derivatives are known for their pharmacological activities, including antifungal, antibacterial, and anticoagulant properties . The synthesis of benzopyran derivatives often involves the use of versatile intermediates like 4-oxo-1-benzopyran-3-carboxaldehydes, which can be further functionalized . Additionally, L-idopyranuronate derivatives are key synthons in the synthesis of heparin

Scientific Research Applications

Aminolysis and Hydrolysis Reactions

  • Aminolysis and Hydrolysis: The compound undergoes aminolysis and hydrolysis reactions, leading to the formation of N-[1-(diethylamino)-1-oxo-3-(4-oxo-4H-1-benzopyran-3-yl)prop-2-en-2-yl] benzamide and α-keto-acid derivatives. These derivatives can be further converted into amino acid derivatives (Jones, 1981).

Synthesis of Novel Compounds

  • Synthesis of Heterocyclic Compounds: It's involved in the synthesis of various heterocyclic compounds, including pyrano[4,3-c][2]benzopyran-1,6-dione derivatives and furo[3,2-c]pyran-4-ones, which have shown selective cytotoxicity against certain cancer cell lines (Mo et al., 2004).

Pharmaceutical Applications

  • Potential Antimicrobial Activity: Compounds derived from 4-methyl-2-oxo-2H-benzopyran-7-yl oxoacetyl hydrazine exhibit potential antimicrobial activity (EL-Fattah, 1998).
  • Antioxidant Activity: Selected 4-methylcoumarins, which include derivatives of this compound, have been synthesized and shown to possess significant antioxidant activities, comparable to known antioxidants used in therapy and food preservation (Ćavar et al., 2009).

Novel Synthesis Methods

  • Novel Synthesis Techniques: Research has also focused on developing new synthesis methods for compounds containing the 4-methyl-2-oxo-2H-1-benzopyran moiety, enhancing the efficiency and yield of these compounds (Mottaghinejad & Alibakhshi, 2018).

properties

IUPAC Name

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQXEQLMMNGFDU-ZHMBSYLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10985697
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-L-ido-pyranosiduronic acid

CAS RN

66966-09-4
Record name 4-Methylumbelliferyl α-L-iduronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66966-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylumbelliferyl iduronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066966094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-oxo-2H-1-benzopyran-7-yl α-L-ido-pyranosiduronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-L-ido-pyranosiduronic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-L-ido-pyranosiduronic acid
Reactant of Route 3
4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-L-ido-pyranosiduronic acid
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-L-ido-pyranosiduronic acid
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-L-ido-pyranosiduronic acid
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-L-ido-pyranosiduronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.